molecular formula C9H7N3 B2773340 3-[Amino(cyano)methyl]benzonitrile CAS No. 779281-77-5

3-[Amino(cyano)methyl]benzonitrile

Cat. No.: B2773340
CAS No.: 779281-77-5
M. Wt: 157.176
InChI Key: WXJVVUUVJNWYJU-UHFFFAOYSA-N
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Description

3-[Amino(cyano)methyl]benzonitrile is an organic compound with the molecular formula C9H7N3 It is a derivative of benzonitrile, featuring an amino group and a cyano group attached to a methyl group on the benzene ring

Properties

IUPAC Name

3-[amino(cyano)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,9H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJVVUUVJNWYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Amino(cyano)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-aminobenzonitrile with formaldehyde and hydrogen cyanide. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 3-[Amino(cyano)methyl]benzonitrile may involve continuous flow processes to enhance efficiency and scalability. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can also be explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[Amino(cyano)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield primary amines, while oxidation can produce nitrile oxides.

Scientific Research Applications

3-[Amino(cyano)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Amino(cyano)methyl]benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

3-[Amino(cyano)methyl]benzonitrile, also known as 3-(cyanomethyl)benzonitrile, is a compound that exhibits significant biological activity, particularly through its interaction with nitrilase enzymes. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biocatalysis.

Chemical Structure and Properties

The chemical structure of 3-[Amino(cyano)methyl]benzonitrile can be represented as follows:

  • Molecular Formula : C₉H₈N₃
  • Molecular Weight : 160.18 g/mol

This compound contains a cyano group and an amino group, which contribute to its reactivity and biological activity.

3-[Amino(cyano)methyl]benzonitrile primarily targets nitrilase , an enzyme that catalyzes the hydrolysis of nitriles into corresponding carboxylic acids and ammonia. The interaction occurs through a process known as regioselective hydrolysis , which is crucial for its biochemical activity.

Biochemical Pathways

The compound is involved in nitrilase-mediated biocatalysis reactions, leading to the production of:

  • Carboxylic Acids : Resulting from the hydrolysis of nitriles.
  • Primary Amines : Formed through reduction processes.
  • Substituted Derivatives : Including nitro or halogenated compounds.

Pharmacokinetics

Upon interaction with nitrilase, 3-[Amino(cyano)methyl]benzonitrile is metabolized into less toxic products, making it suitable for various applications in organic synthesis and medicinal chemistry. Its pharmacokinetic profile suggests a favorable metabolism leading to non-toxic byproducts.

Anticancer Properties

Research indicates that compounds related to 3-[Amino(cyano)methyl]benzonitrile exhibit anticancer activities. For example, derivatives have shown significant broad-spectrum anticancer activity with IC50 values in the micromolar range against various cancer cell lines .

Enzyme Inhibition

Inhibitory studies have demonstrated that this compound can effectively inhibit certain enzymes associated with disease processes. For instance, its analogs have been tested against HIV-1 reverse transcriptase, showing promising results in terms of selectivity and potency .

Applications in Scientific Research

3-[Amino(cyano)methyl]benzonitrile has several applications:

  • Organic Synthesis : Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biocatalysis : Used in studies involving enzyme-catalyzed reactions, particularly those mediated by nitrilases.
  • Medicinal Chemistry : Serves as a precursor for developing drugs with potential therapeutic effects.

Case Studies

  • Nitrilase-Mediated Reactions : A study highlighted the role of 3-[Amino(cyano)methyl]benzonitrile in biocatalysis where it was used to convert nitriles into valuable carboxylic acids, demonstrating its utility in organic synthesis .
  • Antitumor Activity Evaluation : In vitro tests showed that derivatives of this compound exhibited significant inhibition against various cancer cell lines, confirming its potential as an anticancer agent .

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